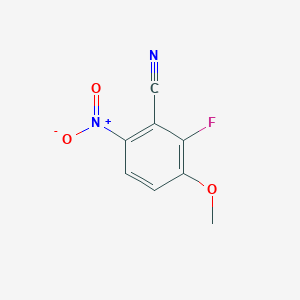
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester is an organic compound with the molecular formula C8H16O3. It is an ester derived from the reaction between 2-methylpropanoic acid and 3-hydroxybutanol. This compound is known for its applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester can be synthesized through the esterification reaction between 2-methylpropanoic acid and 3-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester undergoes various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-methylpropanoic acid and 3-hydroxybutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: The ester can undergo oxidation reactions to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and 3-hydroxybutanol.
Transesterification: Different esters and alcohols depending on the reactants.
Oxidation: Corresponding acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-methyl-, 3-hydroxybutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2-methylpropanoic acid and 3-hydroxybutanol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methyl-, butyl ester: Similar ester with a butyl group instead of a 3-hydroxybutyl group.
Propanoic acid, 2-methyl-, 3-methylbutyl ester: Another similar ester with a 3-methylbutyl group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: An ester with a methyl group and a hydroxyl group on the propanoic acid.
Uniqueness
Propanoic acid, 2-methyl-, 3-hydroxybutyl ester is unique due to the presence of both a 2-methyl group and a 3-hydroxybutyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
89457-25-0 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-hydroxybutyl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(10)11-5-4-7(3)9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
MQPNUWZCVMVZND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


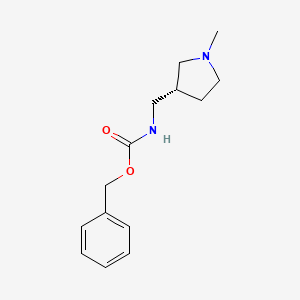
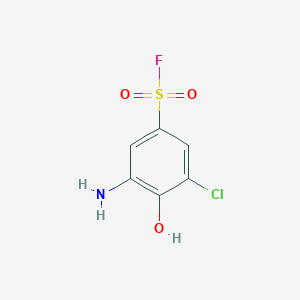

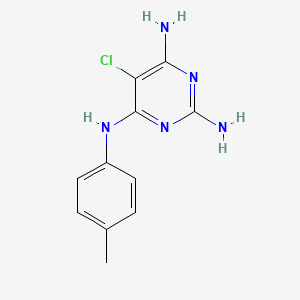
![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)


![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
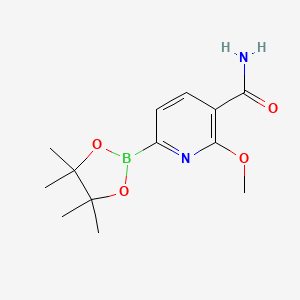

![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

